1-(4-Carboxybutyl)indole-3-carboxylic acid

Description

Historical Genesis and Evolution of Indole-3-carboxylic Acid Derivatives as Research Scaffolds

The story of indole-3-carboxylic acid derivatives is deeply intertwined with the exploration of natural products. The parent compound, indole-3-carboxylic acid, is a metabolite of the essential amino acid tryptophan and has been identified in various plant and microbial species. nih.gov Its presence in biological systems spurred initial interest, leading to investigations into its physiological roles and those of its synthetic analogs.

Early research into indole (B1671886) derivatives was significantly propelled by the discovery of plant hormones (auxins) like indole-3-acetic acid, which highlighted the profound impact of this chemical scaffold on biological processes. This discovery opened the floodgates for the synthesis and evaluation of a myriad of indole-3-carboxylic acid derivatives. Over the decades, these compounds have been investigated for a wide spectrum of biological activities, including as anti-inflammatory agents, anticancer therapeutics, and antimicrobials. The versatility of the indole-3-carboxylic acid core allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific research applications. This has led to the development of extensive libraries of these derivatives, each with the potential to interact with different biological targets.

Structural Elucidation and Core Chemical Framework of 1-(4-Carboxybutyl)indole-3-carboxylic acid

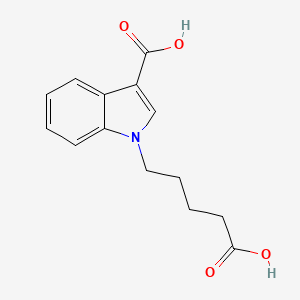

At its core, this compound is characterized by the foundational indole ring system. This consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The key features of the specific compound are the two carboxylic acid functional groups. One is attached to the C3 position of the indole ring, a common feature of this class of compounds. The second carboxylic acid is located at the terminus of a butyl chain, which is itself attached to the nitrogen atom (N1 position) of the indole nucleus.

The presence of two carboxylic acid groups imparts specific physicochemical properties to the molecule, such as increased polarity and the potential for multiple ionic interactions at physiological pH. The flexible butyl chain introduces a degree of conformational freedom, allowing the terminal carboxyl group to orient itself in various spatial arrangements.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-Carboxybutyl)-1H-indole-3-carboxylic acid |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Structure | A bicyclic aromatic indole nucleus with a carboxylic acid group at position 3 and a 4-carboxybutyl group attached to the nitrogen at position 1. |

| Key Functional Groups | Indole, Carboxylic Acid (x2) |

Strategic Positioning of the Indole Nucleus within Chemical Biology and Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. This is attributed to its unique electronic properties, its relatively rigid and planar structure, and its capacity to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking with aromatic residues in proteins. The versatility of the indole scaffold allows it to mimic the side chain of tryptophan, enabling it to interact with enzymes and receptors that recognize this essential amino acid. Consequently, indole derivatives have been successfully developed into drugs for a wide array of diseases, targeting enzymes, receptors, and even DNA.

Thematic Overview of Research Trajectories for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests potential applications in several well-established areas of indole chemistry research. The presence of two carboxylic acid groups makes it a potential candidate for use as a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. These molecules require a central scaffold to connect a target-binding element with an effector-recruiting element.

Furthermore, the dicarboxylic acid nature of this compound could be exploited in the design of inhibitors for enzymes that recognize dicarboxylate substrates. Research into derivatives of indole-3-carboxylic acid continues to be an active field, with ongoing efforts to develop new compounds with improved potency and selectivity for various biological targets. For instance, recent studies have focused on creating novel indole-3-carboxylic acid derivatives as antihypertensive agents and for their potential in agriculture as herbicides. The unique structural features of this compound position it as a compound of interest for future exploration within these and other research domains.

Properties

IUPAC Name |

1-(4-carboxybutyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRLAVKGLDFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043150 | |

| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-95-5 | |

| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Strategic Chemical Modifications of 1 4 Carboxybutyl Indole 3 Carboxylic Acid

De Novo Synthetic Routes and Process Optimization for 1-(4-Carboxybutyl)indole-3-carboxylic acid

The creation of this compound from basic precursors can be approached through several strategic pathways, emphasizing modularity, catalytic efficiency, and sustainability.

A convergent synthesis is a highly effective strategy for constructing this compound. This approach involves the independent synthesis of two key fragments—the indole (B1671886) core and the butyl side chain—which are then coupled together in a late-stage step.

A plausible convergent route begins with a protected indole-3-carboxylic acid, typically as a methyl or ethyl ester, to prevent unwanted side reactions. Separately, a five-carbon chain with reactive groups at both ends, such as ethyl 5-bromopentanoate, is prepared. The key coupling step is the N-alkylation of the indole nitrogen with the haloester. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a suitable base (e.g., cesium carbonate or sodium hydride) to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the alkyl halide. The final step involves the saponification (hydrolysis under basic conditions, followed by acidification) of both ester groups to yield the target diacid.

Divergent synthesis strategies can be employed starting from a common intermediate to generate a library of related compounds. semanticscholar.orgnih.gov For instance, the intermediate diester, methyl 1-(4-(methoxycarbonyl)butyl)indole-3-carboxylate, can serve as a branch point. One portion can be hydrolyzed to the target diacid, while other portions can undergo different chemical transformations to create a diverse set of derivatives. semanticscholar.org

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. For the synthesis of this compound, transition metal catalysis is particularly relevant for the crucial C-N bond-forming step.

Transition Metal Catalysis : Copper-catalyzed Ullmann-type reactions are well-established for the N-alkylation and N-arylation of indoles. semanticscholar.orgnih.gov A ligand-free, copper-catalyzed intramolecular C-N coupling has been demonstrated as an efficient method for preparing various indole-2-carboxylic acid derivatives, a principle that can be extended to intermolecular reactions for the synthesis of N-substituted indole-3-carboxylic acids. semanticscholar.org For example, the reaction between methyl indole-3-carboxylate (B1236618) and ethyl 5-bromopentanoate could potentially be facilitated by a copper(I) catalyst, often under milder conditions than traditional methods. nih.gov Palladium-catalyzed cross-coupling reactions, while more common for N-arylation, also offer powerful tools for C-N bond formation.

Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact. Key considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Convergent syntheses are often advantageous in this regard.

Use of Catalysis : Catalytic reactions are inherently more sustainable than stoichiometric ones as they reduce waste by using small amounts of a catalyst that can be recycled. uni-rostock.de

Solvent Choice : Selecting environmentally benign solvents or, where possible, solvent-free conditions.

Process Intensification : Developing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel. This reduces the need for intermediate purification steps, saving solvents, energy, and time, and minimizing waste generation. semanticscholar.orgmdpi.org An example would be a one-pot N-alkylation followed by hydrolysis to yield the final product directly.

Targeted Derivatization and Functionalization of the this compound Scaffold

The two carboxylic acid groups and the indole ring of this compound offer multiple sites for targeted chemical modification, allowing for the creation of diverse derivatives. nih.gov

The two carboxylic acid functional groups are prime targets for derivatization due to their versatile reactivity. nih.gov These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity.

Esterification : The conversion of one or both carboxylic acids to esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the diacid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis. youtube.com This reaction is reversible. libretexts.org Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding diester.

Amidation : Amides are frequently synthesized by first activating the carboxylic acid. libretexts.org Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used to form an active ester intermediate, which then readily reacts with a primary or secondary amine to form the desired amide. nih.gov This is one ofthe most common derivatization reactions for carboxylic acids. nih.gov Another method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of an amine. nih.gov

Reductions : The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This transformation yields the corresponding diol, 1-(5-hydroxypentyl)-1H-indol-3-yl)methanol.

| Transformation | Reagents & Conditions | Resulting Functional Group | General Notes |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') | Reversible reaction; often requires removal of water to drive to completion. libretexts.org |

| Amidation | 1. EDC, HOBt 2. Amine (R'R''NH) | Amide (-CONR'R'') | A widely used, high-yield coupling method for forming peptide bonds and other amides. nih.gov |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) | Creates a highly reactive intermediate for subsequent reactions (e.g., amidation, esterification). |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup | Primary Alcohol (-CH₂OH) | A powerful reduction that converts carboxylic acids to alcohols. |

Indole Ring : The indole nucleus is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (SEAr). beilstein-journals.org The C3 position, often the most reactive site in unsubstituted indoles, is blocked by the carboxylic acid group. The N1 position is also substituted. Therefore, electrophilic attack is directed to the benzo portion of the ring, typically at the C4, C5, C6, and C7 positions, and potentially the C2 position. The precise location of substitution depends on the reaction conditions and the directing effects of the existing N1- and C3-substituents. Common SEAr reactions include:

Halogenation : Introduction of bromine or chlorine using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Nitration : Addition of a nitro group (-NO₂) using nitric acid and sulfuric acid, typically under carefully controlled temperature conditions.

Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups, although these reactions can be complex with indole substrates. Most intramolecular electrophilic aromatic substitutions on 4-substituted indoles are highly regioselective. beilstein-journals.orgnih.gov

Butyl Chain : Selective functionalization of the saturated butyl chain is chemically challenging. Reactions on the aliphatic chain, such as free-radical halogenation, typically lack regioselectivity and would likely produce a mixture of products. Targeted functionalization would require more advanced and specific synthetic methods, such as C-H activation, which are beyond the scope of general derivatization techniques.

| Reaction Type | Typical Reagents | Potential Position on Indole Ring | Notes |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C2, C4, C5, C6, C7 | Regioselectivity can be controlled by solvent and temperature. |

| Nitration | HNO₃ / H₂SO₄ | C4, C5, C6, C7 | Harsh conditions can lead to degradation of the indole ring. |

| Sulfonation | SO₃ in pyridine | C2, C5 | Can be used to introduce a sulfonic acid group. |

Installation of Probes and Tags for Biochemical Investigations

To investigate the biological roles and interactions of this compound, it is often necessary to attach biochemical probes or tags. These modifications allow for detection, visualization, and affinity-based purification of the molecule and its binding partners. Given the structure of this compound, which features two carboxylic acid groups, selective chemical modification is key.

Standard synthetic procedures can be employed to couple probes to one of the carboxylic acid moieties. This typically involves the activation of a carboxyl group to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with an amine-functionalized probe. unmc.edu To ensure selectivity and avoid dimerization or polymerization, one of the two carboxylic acids would likely require a temporary protecting group during the coupling reaction.

Commonly installed probes include:

Fluorescent Tags: Fluorophores like coumarins or fluorescein (B123965) derivatives allow for the visualization of the molecule in cellular environments. nih.govmdpi.com These are typically amine-reactive and can be coupled to an activated carboxyl group.

Biotin (B1667282) Tags: Biotinylation is a powerful technique for affinity-based applications, such as pull-down assays to identify protein-binding partners, owing to the exceptionally strong interaction between biotin and streptavidin. nih.govbiotium.com

Isotopic Labels: The introduction of stable isotopes, such as deuterium (B1214612) (d), can facilitate pharmacokinetic studies and serve as an internal standard in mass spectrometry-based quantification. For instance, Indole-3-carboxylic acid-d4 is a commercially available deuterated version of a related compound. medchemexpress.com

The choice of probe and the linker connecting it to the parent molecule can influence the biological activity and binding affinity of the resulting conjugate. nih.gov

| Probe/Tag Type | Primary Use | Typical Attachment Chemistry | Example |

|---|---|---|---|

| Fluorescent Tag | Cellular imaging, fluorescence polarization assays | Amide bond formation with amine-functionalized fluorophore | Coumarin, Fluorescein nih.gov |

| Biotin | Affinity purification, pull-down assays, SPR | Amide bond formation with biotin-amine or biotin-hydrazide | Biotin-PEG-amine nih.gov |

| Isotopic Label | Mass spectrometry, pharmacokinetic studies | Synthesis using deuterated starting materials | Deuterium (d4) medchemexpress.com |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound Analogs

While this compound itself is achiral, many of its structurally related analogs, particularly those modified at the side chain or indole ring, can be chiral. Producing these analogs as single enantiomers is crucial, as different enantiomers can exhibit vastly different biological activities. Two primary strategies exist for obtaining enantiopure compounds: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis aims to create a specific enantiomer directly. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of indole derivatives. acs.orgnih.gov Chiral amines, amino acids, or phosphoric acids can catalyze reactions to produce indole-based chiral heterocycles with high enantiomeric excess (ee). acs.orgnih.gov For example, organocatalytic Friedel-Crafts alkylations or Michael additions to indole scaffolds can establish chiral centers with high stereocontrol. acs.org The development of new chiral amine catalysts has enabled the conjugate addition of various indoles to α,β-unsaturated aldehydes with excellent enantioselectivity (up to 97% ee). acs.org These strategies could be adapted to synthesize chiral analogs of this compound.

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its constituent enantiomers. The most common method for resolving carboxylic acids involves the formation of diastereomeric salts. wikipedia.org This process includes:

Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure chiral base (a resolving agent). This reaction creates a mixture of two diastereomeric salts.

Separation: Diastereomers have different physical properties, such as solubility. This difference allows them to be separated by techniques like fractional crystallization. libretexts.org

Liberation: After separation, the pure diastereomeric salt is treated with a strong acid to break the salt bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent. libretexts.org

For dicarboxylic acids, the stoichiometry between the acid and the resolving agent can be critical and influence which enantiomer crystallizes. nih.gov

| Resolving Agent Type | Mechanism | Common Examples for Acids | Reference |

|---|---|---|---|

| Chiral Amine Bases | Formation of diastereomeric salts, separated by crystallization | Brucine, Quinine, (S)-phenylethylamine | wikipedia.orglibretexts.orgnih.gov |

| Chiral Alcohols | Formation of diastereomeric esters, separated by chromatography | trans-2-Naphthyloxycyclohexanols | rsc.org |

| Chiral Stationary Phases | Differential interaction with enantiomers during chromatography | Cellulose or amylose (B160209) derivatives | libretexts.org |

Methodologies for Scale-Up and Process Chemistry Development for Research Applications

Transitioning the synthesis of a compound like this compound from a laboratory bench scale to a larger, pilot scale for extensive research requires significant process development. The goal is to ensure the method is robust, safe, cost-effective, and scalable. nih.gov Key advancements in this area focus on moving from traditional batch processing to continuous flow chemistry.

Continuous Flow Chemistry has become a transformative technology for the synthesis of heterocyclic compounds, including indoles. nih.govnih.gov In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. researchgate.net This approach offers numerous advantages over batch synthesis:

Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in situ in small volumes, minimizing risks associated with their accumulation. galchimia.com

Superior Process Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields, better selectivity, and improved consistency. nih.gov

Increased Efficiency: Reaction times can be dramatically reduced from hours to minutes. nih.gov

Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. researchgate.net

A typical flow process for a multi-step indole synthesis might involve pumping starting materials through heated reactor coils, followed by passage through packed-bed reactors containing immobilized catalysts (e.g., Pd/C for hydrogenation) or scavengers for in-line purification. uc.pt For instance, the Fischer indole synthesis has been successfully adapted to flow conditions, achieving high yields and productivity (e.g., 25 g/h). nih.gov Similarly, the purification of indole derivatives can be streamlined. While traditional methods rely on crystallization or column chromatography, process chemistry might involve pH-controlled precipitation or liquid-liquid extraction stages. google.commdpi.com For indole-2-carboxylic acid, a related compound, purification has been achieved by forming a triethylamine (B128534) salt to precipitate the product from an organic solvent. google.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often inefficient and variable, especially at large scale | Highly efficient due to large surface-area-to-volume ratio |

| Safety | Higher risk due to large volumes of reagents and intermediates | Inherently safer with small reaction volumes and on-demand reagent generation galchimia.com |

| Scalability | Complex, requires re-optimization of conditions | Simpler, achieved by extending run time or numbering-up researchgate.net |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Productivity | Limited by reactor size and cycle time | High throughput, suitable for producing multi-gram to kilogram quantities nih.gov |

Iii. Elucidation of Biological Mechanisms of Action for 1 4 Carboxybutyl Indole 3 Carboxylic Acid

Molecular Target Identification and Characterization Studies

To understand the biological effects of 1-(4-carboxybutyl)indole-3-carboxylic acid, the first step is to identify its molecular targets. This involves a range of in vitro techniques designed to pinpoint interactions with proteins, enzymes, and other biomolecules.

Direct Binding Assays and Affinity Determinations (e.g., Radioligand Binding, SPR)

Direct binding assays are fundamental in determining if a compound physically interacts with a potential target protein and with what affinity. For instance, studies on other indole-3-carboxylic acid derivatives have utilized radioligand binding assays to determine their affinity for specific receptors. In one such study, novel derivatives of indole-3-carboxylic acid were evaluated for their binding to the angiotensin II receptor 1 (AT₁), demonstrating high nanomolar affinity. nih.govebi.ac.uk

A typical approach for this compound would involve:

Radioligand Binding Assays: This technique would require a radiolabeled version of the compound or a known ligand for a suspected target. The assay would measure the displacement of the radioligand by this compound, allowing for the calculation of its binding affinity (Ki) or inhibitory concentration (IC50).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the kinetics of binding, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is determined. This would involve immobilizing a potential target protein on a sensor chip and flowing a solution of this compound over it.

Currently, there is no publicly available data from such assays for this compound.

Enzymatic Activity Modulation and Kinetic Analysis (e.g., Enzyme Inhibition, Decarboxylation)

If the identified molecular target is an enzyme, the next step is to determine how this compound modulates its activity. Various indole (B1671886) derivatives are known to be enzyme inhibitors. For example, certain indole-3-carboxylic acid derivatives have been identified as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1), with IC50 values in the low micromolar range. nih.gov Another study showed that Indole-3-carbinol, a related compound, acts as a non-competitive allosteric inhibitor of elastase. nih.gov

Kinetic analysis for this compound would involve:

Enzyme Inhibition Assays: Measuring the rate of the enzymatic reaction in the presence and absence of the compound to determine if it acts as an inhibitor or an activator. If inhibition is observed, the IC50 value would be calculated.

Kinetic Analysis: Further experiments would be conducted by varying the concentrations of both the substrate and the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Additionally, the stability of the compound itself in biological systems is important. The enzyme indole-3-carboxylic acid decarboxylase is known to act on the parent compound, indole-3-carboxylic acid. nih.gov Studies would be needed to see if the N1-substituted this compound is also a substrate for this or other decarboxylases.

No specific data on the enzymatic modulation or kinetic analysis of this compound has been found in the reviewed literature.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

A variety of biophysical techniques can be employed to confirm and characterize the interaction between this compound and its target protein(s). These methods provide structural and thermodynamic details of the interaction.

Techniques that could be applied include:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, mapping the binding epitope.

X-ray Crystallography: Co-crystallizing the compound with its target protein can provide a high-resolution, three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

Without an identified molecular target, these studies have not been performed for this compound.

Cellular and Subcellular Modulatory Effects of this compound

Following in vitro characterization, the effects of the compound are studied in a cellular context to understand its physiological relevance.

Perturbation of Key Intracellular Signaling Cascades

Once a molecular target is known, researchers can investigate the downstream effects of its modulation. For example, the parent compound, indole-3-carbinol, has been shown to induce apoptosis in cancer cells by activating the aryl hydrocarbon receptor (AHR) pathway. nih.gov Other indole derivatives have been shown to impact cell proliferation and induce cellular senescence in colorectal cancer cells. researchgate.netmedchemexpress.com

For this compound, research would focus on:

Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling proteins downstream of the identified target.

Reporter Gene Assays: To measure the activity of transcription factors that may be modulated by the compound.

Cell Viability and Apoptosis Assays: To determine the effect of the compound on cell survival and to see if it induces programmed cell death. For instance, studies on indole-3-carboxylic acid have demonstrated its ability to enhance doxorubicin-induced cell senescence and inhibit proliferation in LS180 colorectal cancer cells. researchgate.net

Specific studies on how this compound perturbs intracellular signaling cascades are not available.

Iv. Structure Activity Relationship Sar and Computational Insights into 1 4 Carboxybutyl Indole 3 Carboxylic Acid Analogs

Pharmacophore Mapping and Essential Structural Features for Biological Activity

Pharmacophore modeling serves as a powerful tool to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For indole-based compounds, these models typically highlight the importance of hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings. researchgate.netscience.gov

A typical pharmacophore model for a ligand interacting with a biological target might include:

A hydrogen bond acceptor: This feature is often fulfilled by the carboxylic acid groups present in 1-(4-carboxybutyl)indole-3-carboxylic acid.

Hydrophobic centroids: The indole (B1671886) ring itself provides a significant hydrophobic surface. researchgate.net

An aromatic ring feature: The indole nucleus also satisfies this requirement, crucial for stacking interactions within a binding pocket. researchgate.net

The generation of these models involves aligning a set of active compounds and identifying the common chemical features that are spatially conserved. nih.govnih.gov The validity of a pharmacophore model is often tested by its ability to distinguish between active and inactive molecules. science.gov For instance, a well-defined pharmacophore model can be used to screen large virtual libraries of compounds to identify new potential leads. nih.gov

Systematic Exploration of Indole Ring Substituent Effects on Efficacy and Selectivity

The indole ring is a versatile scaffold that allows for substitution at various positions, each potentially leading to significant changes in biological activity. Systematic exploration of these substitutions is a cornerstone of SAR studies.

Position of Substitution: The location of substituents on the indole ring can dramatically alter a compound's affinity and selectivity for its target. For example, in a series of indolyl carboxamides designed as dopamine (B1211576) D3 receptor ligands, moving a methoxy (B1213986) group from the 5-position to the 6-position of the indole ring resulted in similar affinities for D2 and D3 receptors, indicating that this specific change did not significantly impact selectivity between these two receptor subtypes. nih.gov

Nature of Substituents: The electronic and steric properties of the substituents are critical. In studies of N-(indol-3-ylglyoxylyl)amino acid derivatives, the introduction of electron-withdrawing groups like nitro (NO2) or halogens (Cl, Br) at the 5-position of the indole nucleus, combined with specific substituents on a side chain phenyl ring, was found to influence binding affinity. mdpi.com For instance, for 5-chloro or 5-nitro derivatives, the presence of hydroxyl or methoxy groups on the side chain phenyl ring improved affinity, whereas for 5-hydrogen derivatives, halogen substitutions on the same phenyl ring were more favorable. mdpi.com

Impact on Selectivity: Substitutions can fine-tune the selectivity of a compound for a particular biological target over others. In the development of 5-HT2C receptor antagonists based on 1H-indole-3-carboxylic acid amides, specific substitutions led to a compound with over 2000-fold selectivity against other serotonin (B10506) and dopamine receptors. nih.gov

Table 1: Effect of Indole Ring Substitution on Biological Activity (Illustrative Examples)

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity |

| Indolyl Carboxamide | 5-position vs. 6-position | Methoxy | Similar affinity for D2/D3 receptors. nih.gov |

| N-(indol-3-ylglyoxylyl)amino acid | 5-position | H, Cl, Br, OCH3, NO2 | Varied binding affinities; esters generally more potent than corresponding acids. mdpi.com |

| 1H-indole-3-carboxylic acid amide | Various | Chloro-pyridinyloxy-pyridinyl-amide | High affinity and >2000-fold selectivity for 5-HT2C receptor. nih.gov |

Role of the 4-Carboxybutyl Side Chain in Target Recognition

The 4-carboxybutyl side chain at the N1 position of the indole ring plays a significant role in how the molecule orients itself and interacts with its biological target. This aliphatic chain provides a degree of flexibility and can position the terminal carboxylic acid group for crucial interactions.

The length and composition of this side chain are critical. For example, in a series of indolyl carboxylic amides, a four-carbon spacer was found to be a key component for binding to dopamine D2 and D3 receptors. nih.gov The carboxylic acid terminus of the chain is a key hydrogen bond acceptor, a feature often highlighted in pharmacophore models. jcdr.net Modifications to this chain, such as altering its length or introducing different functional groups, can significantly impact binding affinity and specificity.

Contributions of the Indole-3-carboxylic Acid Moiety to Activity

The indole-3-carboxylic acid group is a fundamental component of the molecule's activity profile. hmdb.ca This moiety is a common structural motif in compounds with a wide range of biological activities. nih.govfrontiersin.orgresearchgate.netirjponline.org

Binding Interactions: The carboxylic acid group at the 3-position can act as a hydrogen bond donor and acceptor, forming key interactions within the binding site of a target protein. nih.gov In some cases, this group is essential for activity, while in others, its conversion to an ester or amide can enhance potency. For instance, in a series of HIV-1 fusion inhibitors, retaining a methyl or ethyl ester at this position led to enhanced activity compared to the free carboxylic acid. nih.gov

Conformational Analysis and Flexible Ligand Docking Studies

Understanding the three-dimensional shape (conformation) of a molecule is crucial for predicting how it will interact with its biological target. soton.ac.uk Conformational analysis, often aided by computational methods, explores the different spatial arrangements a molecule can adopt. soton.ac.uk

Flexible ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, allowing for flexibility in both the ligand and, in some cases, the receptor's binding site. researchgate.net This method can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies of indole derivatives have helped to elucidate their binding modes within the active sites of enzymes like cyclooxygenase (COX-2) and topoisomerase IIα. nih.govresearchgate.net These studies can reveal why certain analogs are more potent than others and guide the design of new compounds with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

The development of a robust QSAR model involves several steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

QSAR models have been successfully applied to various classes of indole derivatives to predict their inhibitory activity against targets like the 3C-like protease of coronaviruses. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a balanced profile of other properties, such as good solubility and low toxicity. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound during the optimization process. researchgate.netsciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target. It is generally desirable for LE values to be maintained above 0.3 during lead optimization. sciforschenonline.org

Table 2: Key Metrics in SAR Optimization

| Metric | Definition | Importance in Drug Discovery |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. | Helps in selecting smaller, more efficient fragments and leads. sciforschenonline.org |

| Lipophilic Efficiency (LLE) | The difference between the negative logarithm of potency and the logarithm of lipophilicity. | Guides the optimization of potency while controlling lipophilicity to improve ADME properties. nih.govacs.org |

By integrating these computational and SAR approaches, researchers can develop a comprehensive understanding of how the structural features of this compound and its analogs contribute to their biological activity, ultimately enabling the design of more potent and selective compounds.

V. Advanced Analytical and Bioanalytical Methodologies for 1 4 Carboxybutyl Indole 3 Carboxylic Acid

Chromatographic Separations for Compound Analysis and Purity Determination

Chromatography is the cornerstone of compound purification and purity assessment. For a molecule like 1-(4-Carboxybutyl)indole-3-carboxylic acid, with its distinct polarity and potential for containing structurally similar impurities, high-performance chromatographic techniques are indispensable.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a premier technique for the analysis of this compound. This method combines the powerful separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of HRMS detectors, such as Orbitrap or Time-of-Flight (TOF) analyzers. msu.edunih.gov

In a typical setup, reversed-phase high-performance liquid chromatography (HPLC) would be employed. The compound, being polar due to its two carboxylic acid groups, would be separated from non-polar impurities on a C18 stationary phase. A gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively resolve the target compound from synthesis precursors, side-products, or degradants. researchgate.netoup.com The acidic modifier (e.g., formic acid) is crucial for ensuring good peak shape for the carboxylic acid moieties and for compatibility with mass spectrometry in positive ion mode.

The eluent from the HPLC column is then introduced into the high-resolution mass spectrometer. HRMS provides an exceptionally precise mass-to-charge ratio (m/z) measurement, often with a mass accuracy of less than 5 ppm. This accuracy is critical for confirming the elemental composition of the parent ion, distinguishing it from other compounds with the same nominal mass. For bioanalytical applications, such as studying metabolites, LC-HRMS offers the sensitivity and specificity needed to detect and quantify trace amounts of the compound in complex matrices. researchgate.netnih.gov

Table 1: Representative LC-HRMS Data for this compound

| Parameter | Expected Value/Result | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ | Basis for theoretical mass calculation. |

| Theoretical Mass [M+H]⁺ | 262.1074 Da | Calculated exact mass of the protonated molecule. |

| Observed Mass [M+H]⁺ | 262.1071 Da | Experimentally measured mass by HRMS. |

| Mass Error | -1.1 ppm | Confirms elemental composition with high confidence. |

| Retention Time (tR) | Variable (e.g., 8.5 min) | Characteristic time for elution under specific chromatographic conditions; used for identification and purity. |

| Key MS/MS Fragments | Fragments corresponding to loss of H₂O, CO₂, and cleavage of the butyl chain. | Provides structural confirmation through fragmentation patterns. massbank.eu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound is an achiral molecule, the introduction of a stereocenter, for instance by hydroxylation on the butyl chain, would create chiral analogs. For the separation of such enantiomers, Supercritical Fluid Chromatography (SFC) is a superior and modern alternative to traditional HPLC. selvita.comwikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org

The key advantages of SFC include higher efficiency, faster analysis times, and a significant reduction in the use of toxic organic solvents, aligning with the principles of green chemistry. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a loss of resolution, drastically shortening run times compared to HPLC. selvita.comresearchgate.net

For chiral separations, the analyte is passed through a column packed with a chiral stationary phase (CSP), often based on polysaccharide derivatives. chromatographyonline.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. chromatographyonline.com For acidic compounds like carboxylic acids, mobile phase modifiers and additives are often required to improve peak shape and achieve successful separation. chromatographyonline.comamericanpharmaceuticalreview.com

Table 2: Comparison of SFC and HPLC for Chiral Separations

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ (non-toxic, "green") selvita.com | Organic Solvents (e.g., Hexane, Ethanol) |

| Analysis Speed | 3-5 times faster due to low viscosity and high flow rates. chromatographyonline.com | Slower analysis and equilibration times. |

| Solvent Consumption | Significantly lower organic solvent usage. chiraltech.com | High consumption of organic solvents. |

| Efficiency | Higher efficiency and resolution are often achievable. researchgate.net | Well-established, but can be less efficient for some separations. |

| Product Recovery | Easier and faster; CO₂ evaporates upon depressurization. | Requires removal of large volumes of organic solvent. |

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide fundamental information about a molecule's structure, from the connectivity of atoms to the nature of its functional groups and its three-dimensional arrangement.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. researchgate.net For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring (typically between 7.0-8.5 ppm), the three methylene (B1212753) groups (CH₂) of the butyl chain (likely in the 1.5-4.5 ppm range), and the highly deshielded carboxylic acid protons (often broad signals above 10 ppm). youtube.comnih.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the aromatic carbons (110-140 ppm), the carbonyl carbons of the carboxylic acids (typically >170 ppm), and the aliphatic carbons of the butyl chain. youtube.comjournals.co.zaresearchgate.net

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively, allowing for a definitive structural map. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Indole H-2 | ¹H | ~8.1 - 8.3 | Singlet, downfield due to adjacent N and C=C. youtube.com |

| Indole H-4 to H-7 | ¹H | ~7.1 - 7.8 | Complex multiplet pattern characteristic of a substituted benzene (B151609) ring. nih.gov |

| N-CH₂ (Butyl) | ¹H | ~4.2 - 4.4 | Triplet, deshielded by the indole nitrogen. |

| Internal CH₂ (Butyl) | ¹H | ~1.8 - 2.2 | Multiplets. |

| CH₂-COOH (Butyl) | ¹H | ~2.3 - 2.5 | Triplet, adjacent to a carbonyl group. |

| COOH x 2 | ¹H | >11.0 | Two broad singlets, exchangeable with D₂O. |

| Indole C-2 | ¹³C | ~125 - 130 | Affected by N-substitution. journals.co.za |

| Indole C-3 | ¹³C | ~110 - 115 | Site of the carboxylic acid group. |

| Indole C-3a to C-7a | ¹³C | ~110 - 138 | Six distinct signals for the aromatic carbons. journals.co.zanih.gov |

| N-CH₂ (Butyl) | ¹³C | ~45 - 50 | Aliphatic carbon attached to nitrogen. |

| COOH x 2 | ¹³C | ~170 - 180 | Carbonyl carbons. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. rsc.orgrsc.org

IR Spectroscopy: The IR spectrum of this compound would be dominated by features of the carboxylic acid groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretch. researchgate.netresearchgate.net Other key bands include C-H stretches (aliphatic below 3000 cm⁻¹, aromatic above 3000 cm⁻¹) and C=C stretches from the indole ring around 1450-1620 cm⁻¹. mdpi.comresearchgate.netvscht.cz The N-H stretch of a typical indole (around 3400 cm⁻¹) would be absent due to substitution at the N-1 position. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, with strong signals expected for the C=C stretching vibrations of the indole ring. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric vibrations of the hydrocarbon chain would also be more prominent in the Raman spectrum. tandfonline.comresearchgate.net

Table 4: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Weak/Not observed | Very Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700-1720 | 1700-1720 | Strong (IR), Medium (Raman) |

| Aromatic C-H | C-H stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | C-H stretch | 2850-2960 | 2850-2960 | Medium (IR), Strong (Raman) |

| Indole Ring | C=C stretch | 1450-1620 | 1450-1620 | Medium-Strong (Both) |

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is a technique that is exclusively sensitive to chiral molecules. nih.gov Since this compound itself is achiral, it will not produce a CD signal.

However, for a chiral analog of this compound, CD spectroscopy would be an invaluable tool. The resulting CD spectrum provides a unique "fingerprint" of the molecule's absolute configuration and its conformation in solution. For example, exciton-coupled circular dichroism (ECCD) is a powerful method for determining the absolute stereochemistry of molecules containing multiple chromophores, such as chiral dicarboxylic acids. msu.edu

Furthermore, it is possible to observe an induced circular dichroism (ICD) signal. nih.govresearchgate.net This phenomenon occurs when an achiral molecule, like our target compound, binds to a chiral host (e.g., a protein, cyclodextrin, or a chiral metal complex). researchgate.netsynchrotron-soleil.frnih.govacs.org The interaction forces the achiral molecule into a chiral conformation, which then becomes CD-active. This approach can be used to probe binding interactions and deduce structural information about the resulting host-guest complex. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure and Co-Crystal Analysis

X-ray diffraction (XRD) crystallography is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties. For this compound, single-crystal XRD would reveal the conformation of the butyl-carboxylic acid chain relative to the indole ring and the spatial orientation of the two carboxyl groups.

Co-crystal analysis, an extension of XRD, involves crystallizing the target molecule with a second, different molecule (a co-former) to form a new crystalline solid with modified properties. This technique could be employed to study the non-covalent interactions of this compound with other molecules, which is valuable in materials science and pharmaceutical development.

Table 1: Example Crystal Data for a Related Indole Derivative (5-methoxy-1H-indole-2-carboxylic acid Polymorph) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 902.99(8) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Cyclic dimers via O-H···O hydrogen bonds |

This table illustrates the type of data obtained from a single-crystal X-ray diffraction study for a comparable molecule, 5-methoxy-1H-indole-2-carboxylic acid.

Bioanalytical Method Development for Quantification in Biological Matrices (Non-Human)

The quantification of this compound in biological samples from non-human studies (e.g., animal models in pharmacological or metabolic research) is essential for evaluating its pharmacokinetic and pharmacodynamic profiles. Given its structure as a dicarboxylic acid, the compound is polar, which presents challenges for extraction from complex biological matrices and for retention on standard chromatographic columns.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of small molecules in biological fluids due to its high specificity and low detection limits. epa.gov For a polar dicarboxylic acid like this compound, a robust LC-MS/MS method is critical.

A typical method would likely employ reversed-phase liquid chromatography (RP-LC). However, due to the compound's polarity, derivatization of the two carboxylic acid groups is often a necessary strategy to decrease polarity, enhance retention on the RP-LC column, and improve ionization efficiency for mass spectrometric detection. nih.gov Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH) or anilines, used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov For detection, mass spectrometry would typically be operated in negative electrospray ionization (ESI) mode, which is generally preferred for acidic compounds as they readily deprotonate to form negative ions [RCOO]⁻. chromforum.org

Method validation is performed to ensure the reliability, reproducibility, and accuracy of the analytical data. Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a defined range. Calibration curves typically require a regression coefficient (r²) of 0.99 or better. nih.gov

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the repeatability of the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov The LOQ is established as the lowest point on the calibration curve. epa.gov

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.

Table 2: Illustrative LC-MS/MS Method Validation Parameters for a Carboxylic Acid Analyte nih.govnih.gov

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | 0.1 ng/mL to 10 µg/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | 90% to 105% |

| LOD | Determined at Signal-to-Noise ratio of 3 |

| LOQ | Determined at Signal-to-Noise ratio of 10 |

Sample Preparation Strategies for Complex Biological Samples (e.g., plasma, tissue homogenates from animal studies)

The goal of sample preparation is to isolate this compound from the complex biological matrix (e.g., plasma, tissue homogenates), remove interfering substances like proteins and phospholipids, and concentrate the analyte before LC-MS/MS analysis. wiley.comnih.gov The choice of technique depends on the analyte's properties, the required cleanliness of the final extract, and the desired throughput.

Protein Precipitation (PPT): This is a rapid and simple method where a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. windows.net After centrifugation, the supernatant containing the analyte is collected. While fast, this method may result in less clean extracts and significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). For an acidic analyte like this compound, the pH of the aqueous sample would be adjusted to below its pKa to ensure it is in its neutral, protonated form, thereby increasing its solubility in an organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). LLE generally provides cleaner extracts than PPT. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide the cleanest extracts and allows for analyte concentration. wiley.com For this compound, a mixed-mode anion-exchange SPE sorbent would be ideal. The sample would be loaded at a pH where the carboxyl groups are ionized (negatively charged), allowing them to bind to the positively charged sorbent. Interfering components are washed away, and the purified analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent. Miniaturized versions like Microextraction by Packed Sorbent (MEPS) offer advantages of automation, speed, and reduced solvent consumption. nih.gov

Table 3: Comparison of Sample Preparation Techniques for Animal Biological Samples wiley.comnih.govnih.gov

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation by organic solvent or acid. | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Cleaner extracts than PPT, high recovery possible. | More labor-intensive, uses larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | High selectivity, cleanest extracts, allows for concentration. | More complex method development, can be more costly. |

Vi. Theoretical and Computational Chemistry Studies of 1 4 Carboxybutyl Indole 3 Carboxylic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are crucial for understanding how a ligand like 1-(4-carboxybutyl)indole-3-carboxylic acid might interact with a biological receptor.

Classical Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a ligand-receptor complex. This allows researchers to study conformational changes, the stability of binding poses, and the role of solvent molecules.

For indole (B1671886) derivatives, MD simulations have been instrumental in validating docking studies and understanding the key interactions that confer inhibitory activity. For example, in studies of indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase, MD simulations showed that stable hydrogen bond interactions with specific residues, such as Asp79, were critical for high-affinity binding. nih.gov Similarly, simulations of indole derivatives targeting the dihydrofolate reductase (DHFR) enzyme have been used to confirm the stability of the ligand within the binding pocket and identify key interacting amino acids. tandfonline.com

Although no specific MD simulation studies have been published for this compound, this methodology could be applied to understand its interaction with potential targets. A typical workflow would involve:

System Setup: Building a model of the ligand-receptor complex, often derived from molecular docking, and immersing it in a simulated physiological environment (water, ions).

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to assess the stability of the binding, identify persistent intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate binding free energies.

Calculating the binding affinity of a ligand to its target is a central goal of computational drug design. While classical MD can provide qualitative insights, more advanced techniques are often required for accurate quantitative predictions of binding free energy (ΔG_bind).

Metadynamics: This enhanced sampling technique accelerates the exploration of complex energy landscapes by adding a history-dependent bias potential to the system. It is particularly useful for overcoming large energy barriers and simulating events like ligand binding and unbinding, allowing for the reconstruction of the free energy surface of these processes.

Free Energy Perturbation (FEP): FEP is a rigorous method used to calculate the free energy difference between two states (e.g., a bound and an unbound state, or two different ligands). By "perturbing" or gradually transforming one molecule into another in silico, FEP can provide highly accurate predictions of relative binding affinities, which is invaluable for lead optimization.

While there are no specific published applications of these techniques for this compound, they represent the state-of-the-art for accurately predicting how modifications to the indole scaffold would affect binding potency.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemistry methods use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular geometry, orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For indole derivatives, DFT has been used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For example, DFT studies on isoindole derivatives have shown the HOMO to be located over the aromatic ring and the LUMO over the indole portion, indicating regions susceptible to nucleophilic and electrophilic attack. nih.gov

Calculate Reactivity Descriptors: DFT can be used to compute properties like electronegativity, chemical hardness, and electrophilicity, which help in predicting how a molecule will behave in a chemical reaction.

Simulate Vibrational Spectra: Calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

A DFT study on this compound could precisely map its electron distribution, identify the most acidic protons, and predict its reactivity towards various chemical reagents.

| Property | Description | Relevance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps identify acidic protons and sites prone to electrostatic interactions. |

This table represents theoretical data that could be generated via DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations based directly on theoretical principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very high accuracy, although they are computationally more demanding than DFT.

Comparative studies on indol-3-carboxylate derivatives have shown that while both ab initio and DFT methods can predict properties like NMR chemical shifts that are comparable to experimental data, DFT methods (specifically B3LYP) often provide a better fit. researchgate.net Ab initio methods are particularly valuable for benchmarking other computational methods and for calculations where high accuracy is paramount, such as determining reaction energy barriers with precision.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

The indole-3-carboxylic acid scaffold is a common feature in virtual libraries designed to target various enzymes and receptors. Virtual screening campaigns have successfully identified indole derivatives as potential inhibitors for several targets:

Anticancer Agents: A virtual library of indole derivatives was screened against dihydrofolate reductase (DHFR), a known cancer target, leading to the identification of potential lead compounds. tandfonline.com

Antibacterial Agents: Ligand-based virtual screening identified indole derivatives as potent inhibitors of M. tuberculosis DNA gyrase. nih.govacs.org

Antiviral Agents: Structure-based virtual screening of indole derivatives from the ChEMBL database was performed to identify novel inhibitors of the Nipah virus attachment glycoprotein (B1211001) (NiV-G). jetir.org

The structure of this compound, with its two carboxylic acid groups and indole core, could be used as a starting point or a fragment in the design of virtual libraries. By computationally generating derivatives with different linkers, substituents, or stereochemistry, it is possible to explore a vast chemical space to discover molecules with improved affinity and selectivity for a given biological target. nih.govnih.govmdpi.com

Cheminformatics Tools for Compound Prioritization and Data Mining

Cheminformatics provides a powerful lens through which large chemical datasets can be analyzed to prioritize compounds for further investigation and to uncover valuable structure-activity relationships. For a molecule like this compound, these computational tools are instrumental in predicting its potential biological activities, understanding its physicochemical properties, and comparing it against vast libraries of known compounds. This data-driven approach accelerates the process of drug discovery and chemical biology research by focusing resources on the most promising candidates.

The core principle of cheminformatics in this context is the conversion of molecular structures into numerical descriptors that can be processed by data mining and machine learning algorithms. frontiersin.org These descriptors can range from simple properties like molecular weight and logP to more complex 2D and 3D fingerprints that encode topological and conformational information.

Virtual Screening and Compound Prioritization:

One of the primary applications of cheminformatics is virtual screening, a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. uic.edu For this compound, this process would involve generating a 3D model of the compound and then computationally "docking" it into the binding sites of various target proteins. The results of these docking simulations can be used to prioritize the compound for testing against specific biological targets.

Ligand-Based Virtual Screening: If a set of molecules with known activity against a particular target is available, a model of the ideal ligand (a pharmacophore) can be created. This model defines the essential features required for binding, such as hydrogen bond donors, acceptors, and hydrophobic regions. nih.gov The structure of this compound could then be compared to this pharmacophore to assess its potential for similar activity.

Structure-Based Virtual Screening: When the 3D structure of a biological target is known, molecular docking simulations can be performed. mdpi.com This involves placing the 3D conformation of this compound into the active site of the target and calculating a "docking score" that estimates the binding affinity. This approach has been successfully used to identify inhibitors for various enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. biorxiv.org By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. nih.gov

For instance, a QSAR study on indole derivatives as monoamine oxidase (MAO) inhibitors revealed the importance of steric and electrostatic fields in their interaction with the enzymes. nih.gov Similarly, QSAR models have been developed for indole derivatives targeting other enzymes, such as Fructose-1,6-Bisphosphatase, highlighting the influence of specific molecular descriptors on their inhibitory activity. biorxiv.org

The general workflow for a QSAR study applicable to this compound would involve:

Data Collection: Assembling a dataset of indole derivatives with measured biological activity against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. researchgate.net

Model Validation: Assessing the predictive power of the model using various statistical metrics. nih.gov

Prediction: Using the validated model to predict the activity of this compound.

Data Mining Large Chemical Databases:

Public and commercial databases like PubChem and MarinLit contain information on millions of chemical compounds. nih.govmdpi.com Data mining techniques can be employed to explore this vast chemical space and identify compounds with similar structural features or predicted properties to this compound. nih.govnih.gov

Clustering algorithms, for example, can group compounds based on their structural similarity, which can help in identifying novel scaffolds with potential biological activity. ripublication.com Self-organizing maps (SOMs) are another powerful tool for visualizing chemical diversity and identifying structurally related molecules. mdpi.com

A hypothetical data mining workflow for prioritizing this compound could look like this:

| Step | Description | Tools and Techniques |

| 1. Query Definition | Define the structural and property features of this compound as a search query. | SMILES strings, molecular fingerprints (e.g., MACCS, Morgan), calculated properties (logP, TPSA). |

| 2. Database Search | Search large chemical databases (e.g., PubChem, ChEMBL) for compounds similar to the query. | Similarity searching algorithms (e.g., Tanimoto coefficient). |

| 3. Filtering and Subsetting | Filter the search results based on desired physicochemical properties (e.g., Lipinski's Rule of Five) to create a smaller, more focused subset of compounds. ripublication.com | Property calculation software, custom scripts. |

| 4. Clustering and Analysis | Cluster the subset of compounds to identify groups with shared structural motifs and predict potential biological activities based on the known activities of cluster members. | Clustering algorithms (e.g., k-means, hierarchical clustering), data visualization tools. |

| 5. Prioritization | Rank the compounds within the clusters based on docking scores, QSAR predictions, or other relevant metrics to prioritize them for experimental testing. | Scoring functions from docking software, QSAR models. |

Through the application of these cheminformatics tools, researchers can efficiently navigate the complexities of large chemical datasets to make informed decisions about the potential utility of this compound in various scientific domains.

Vii. Preclinical Investigations and Research Applications of 1 4 Carboxybutyl Indole 3 Carboxylic Acid in Model Systems

Cell-Based Research Models for Functional Assessment

Cell-based assays are fundamental in preclinical research to determine the biological activity of a compound. These in vitro models offer a controlled environment to study cellular and molecular mechanisms.

Currently, there is no publicly available research detailing the use of 1-(4-Carboxybutyl)indole-3-carboxylic acid in either primary cell culture systems or immortalized cell lines.

Primary cells, isolated directly from tissues, provide a physiologically relevant model but have a limited lifespan. Immortalized cell lines, on the other hand, are genetically modified to proliferate indefinitely, offering a consistent and reproducible system for high-throughput screening. For instance, studies on the related compound, indole-3-carboxylic acid, have utilized cell lines such as the human colorectal carcinoma cell line LS180 to investigate its effects on cellular senescence and proliferation. Future research on This compound would likely employ similar cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) or cell types relevant to its hypothesized therapeutic area to assess its cytotoxic or other functional effects.

There are no documented studies of This compound being evaluated in co-culture or organ-on-a-chip systems.

These advanced in vitro models aim to better mimic the complex microenvironment of tissues. Co-culture systems involve growing two or more different cell types together, while organ-on-a-chip technology uses microfluidic devices to create three-dimensional models of human organs. These platforms allow for the study of cell-cell interactions and more complex physiological responses to a compound. For example, a heart-on-a-chip could be used to assess the potential cardiotoxicity of a new chemical entity. The application of such systems would be a logical next step in understanding the biological impact of This compound .

Specific applications of reporter gene assays or imaging-based phenotypic screening for This compound have not been reported in the scientific literature.

Reporter gene assays are used to study the regulation of gene expression. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is linked to a specific regulatory DNA sequence; changes in the expression of the reporter gene indicate that the compound of interest is interacting with that particular signaling pathway.

Imaging-based phenotypic screening, or high-content screening, involves automated microscopy and image analysis to quantify multiple phenotypic features of cells treated with a compound. This approach can reveal unexpected mechanisms of action by providing a broad, unbiased view of a compound's effects on cellular morphology.

In Vivo Mechanistic Studies in Non-Human Organisms

No in vivo studies in non-human organisms have been published for This compound .

In vivo studies in animal models are a critical step in preclinical research to understand a compound's effects within a whole, living organism. Research on other indole (B1671886) derivatives has utilized various animal models. For example, mouse xenograft models have been used to evaluate the anti-tumor effects of compounds related to indole-3-carboxylic acid. Similarly, studies on indole-3-carboxylate (B1236618) have been conducted in broiler chickens to assess its impact on intestinal health and immunity.

There is no available data on the identification of pharmacodynamic biomarkers for This compound in animal models.